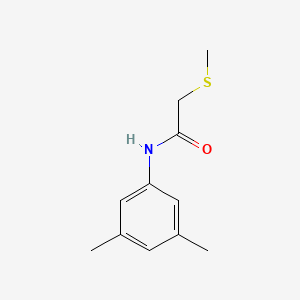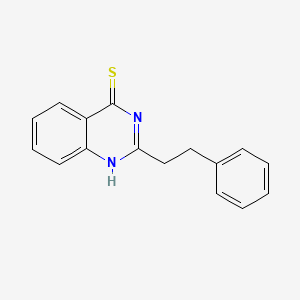
2-(2-phenylethyl)-1H-quinazoline-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-phenylethyl)-1H-quinazoline-4-thione, also known as PEQ, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of quinazoline derivatives, which have been found to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Mecanismo De Acción
The exact mechanism of action of 2-(2-phenylethyl)-1H-quinazoline-4-thione is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. It has been found to inhibit the activity of various enzymes involved in DNA replication and repair, as well as the activation of various signaling pathways involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-(2-phenylethyl)-1H-quinazoline-4-thione has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. In addition, it has been found to modulate the expression of various genes involved in cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-phenylethyl)-1H-quinazoline-4-thione in lab experiments is its high potency and selectivity towards cancer cells, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using 2-(2-phenylethyl)-1H-quinazoline-4-thione is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on 2-(2-phenylethyl)-1H-quinazoline-4-thione, including:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the mechanism of action of 2-(2-phenylethyl)-1H-quinazoline-4-thione to better understand its effects on cancer cells.
3. Evaluation of the pharmacokinetics and toxicology of 2-(2-phenylethyl)-1H-quinazoline-4-thione in animal models to assess its safety and efficacy.
4. Development of 2-(2-phenylethyl)-1H-quinazoline-4-thione-based drug delivery systems to improve its bioavailability and therapeutic efficacy.
5. Investigation of the potential use of 2-(2-phenylethyl)-1H-quinazoline-4-thione in combination with other anticancer drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 2-(2-phenylethyl)-1H-quinazoline-4-thione, or 2-(2-phenylethyl)-1H-quinazoline-4-thione, is a promising compound with potential therapeutic applications in cancer treatment, antiviral, and antimicrobial fields. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop it into a safe and effective therapeutic agent.
Métodos De Síntesis
2-(2-phenylethyl)-1H-quinazoline-4-thione can be synthesized using various methods, including the reaction of 2-phenylethylamine with isothiocyanates, or the reaction of 2-phenylethylamine with 2-chloro-1,3-benzothiazole followed by treatment with sodium sulfide. The purity and yield of the synthesized compound can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
2-(2-phenylethyl)-1H-quinazoline-4-thione has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer activity against various cancer cell lines, including lung, breast, and prostate cancer. It has also been found to possess antiviral activity against herpes simplex virus type 1 and 2, as well as antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
2-(2-phenylethyl)-1H-quinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c19-16-13-8-4-5-9-14(13)17-15(18-16)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRWPFBTCIVDFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=S)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenylethyl)-1H-quinazoline-4-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



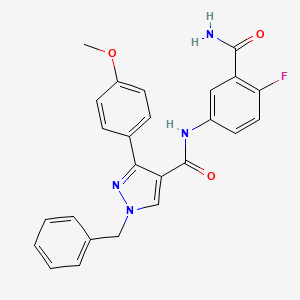

![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea](/img/structure/B7513982.png)

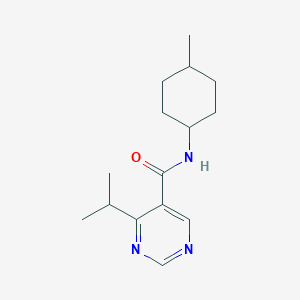
![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7514012.png)
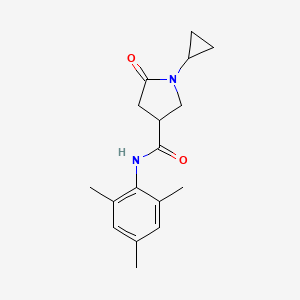
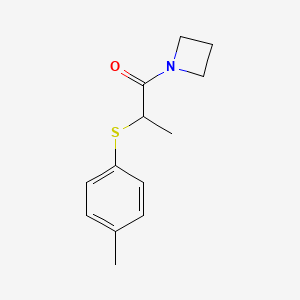

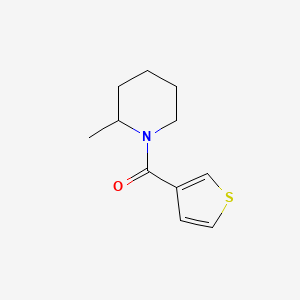
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-propan-2-yl-1H-pyrazol-3-yl)methanone](/img/structure/B7514046.png)
